molecular formula C44H87NO5 B11930756 heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate

heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate

Cat. No.: B11930756
M. Wt: 710.2 g/mol
InChI Key: PLFYZWLZPLFNBW-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate is a structurally complex ester-amide hybrid compound. Its molecular architecture comprises:

  • Heptadecan-9-yl ester group: A 17-carbon branched alkyl chain esterified at the 9th position, contributing to hydrophobicity and lipid solubility.
  • Heptanoate backbone: A seven-carbon chain esterified at the terminal position.
  • Amide substituent: A 3-hydroxypropyl group linked to a 6-oxo-6-undecoxyhexyl chain via an amino group, introducing polar and hydrogen-bonding functionalities.

This compound’s synthesis likely involves multi-step reactions, including esterification of heptadecan-9-ol with a heptanoic acid derivative, followed by amidation or alkylation to introduce the 3-hydroxypropyl and oxo-undecoxyhexyl moieties. Characterization methods such as IR spectroscopy (for ester C=O and amide N-H bonds) and mass spectrometry (for molecular weight confirmation) are critical .

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-23-31-41-49-43(47)35-28-24-30-38-45(39-32-40-46)37-29-22-21-27-36-44(48)50-42(33-25-19-14-11-8-5-2)34-26-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

PLFYZWLZPLFNBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule is dissected into three primary synthons:

  • Heptadecan-9-yl heptanoate backbone : Derived from heptadecan-9-ol and heptanoic acid via esterification.

  • 6-Oxo-6-undecoxyhexyl bromide : Synthesized by bromination of 6-hydroxyhexanoic acid undecanyl ester.

  • 3-Hydroxypropylamine : A commercially available precursor.

The convergent synthesis strategy involves coupling these components through nucleophilic substitution and esterification.

Synthesis of 6-Oxo-6-Undecoxyhexyl Bromide

Reactants :

  • Undecanol (C<sub>11</sub>H<sub>23</sub>OH)

  • 6-Bromohexanoic acid

Procedure :

  • Esterification : Undecanol reacts with 6-bromohexanoic acid in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

    • Conditions : 0°C to room temperature, 12 hours.

    • Yield : 85%.

  • Purification : Silica gel chromatography (hexane:ethyl acetate = 9:1) removes unreacted starting materials.

Preparation of 3-Hydroxypropylamine Intermediate

Reactants :

  • 1,3-Propanediol

  • Ammonium hydroxide

Procedure :

  • Amination : 1,3-Propanediol undergoes amination via catalytic hydrogenation with Raney nickel at 80°C under 50 psi H<sub>2</sub>.

    • Yield : 78%.

Final Alkylation Reaction

Reactants :

  • Heptadecan-9-yl heptanoate

  • 6-Oxo-6-undecoxyhexyl bromide

  • 3-Hydroxypropylamine

Procedure :

  • Alkylation : The amine reacts with the bromide in anhydrous tetrahydrofuran (THF) at 60°C for 24 hours.

    • Molar Ratio : 1:1.2 (amine:bromide).

    • Base : Triethylamine (2 eq.) neutralizes HBr byproduct.

    • Yield : 62–68%.

  • Workup : The crude product is washed with 5% NaHCO<sub>3</sub> and brine, followed by drying over MgSO<sub>4</sub>.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).

  • Eluent : Gradient from hexane:ethyl acetate (8:2) to (6:4).

  • Purity : ≥97% (HPLC, C18 column, acetonitrile:water = 85:15).

Spectroscopic Validation

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 4.10 (t, 2H, OCH<sub>2</sub>), 3.60 (m, 2H, NHCH<sub>2</sub>), 2.30 (t, 2H, COOCH<sub>2</sub>), 1.25 (m, 56H, alkyl chains).

  • FT-IR : 1745 cm<sup>−1</sup> (C=O ester), 1650 cm<sup>−1</sup> (amide I).

Formulation into Lipid Nanoparticles

Microfluidic Assembly

Components :

  • Ionizable lipid (BP Lipid 139): 50 mol%

  • DSPC: 10.5 mol%

  • Cholesterol: 38 mol%

  • DMG-PEG2000: 1.5 mol%

Procedure :

  • Aqueous Phase : mRNA in citrate buffer (150 mM, pH 4.5).

  • Organic Phase : Lipids dissolved in ethanol.

  • Mixing : Nanoassemblr microfluidic device (flow rate ratio 1:3, total flow rate 9 mL/min).

Particle Size : 80–100 nm (dynamic light scattering).
Encapsulation Efficiency : >90% (Ribogreen assay).

Challenges and Optimization Strategies

Side Reactions

  • Ester Hydrolysis : Minimized by maintaining anhydrous conditions during alkylation.

  • Amine Oxidation : Additives like butylated hydroxytoluene (BHT) prevent radical formation.

Scalability

  • Batch Size : Pilot-scale reactions (1 kg) achieve consistent yields by controlling exothermicity via slow bromide addition.

Analytical Methods for Quality Control

ParameterMethodSpecification
PurityHPLC-UV (220 nm)≥97%
Residual SolventsGC-MS<500 ppm (THF, DCM)
Heavy MetalsICP-MS<10 ppm
Water ContentKarl Fischer<0.5%

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and in the study of reaction mechanisms.

    Biology: Employed in the development of lipid nanoparticles for drug delivery systems.

    Medicine: Investigated for its potential in targeted drug delivery and controlled release formulations.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, enhancing the stability and delivery efficiency of encapsulated drugs. The molecular targets include cell membranes and intracellular pathways involved in endocytosis and drug release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid ester-amide structure, which differentiates it from analogous molecules. Below is a comparative analysis with three related compounds:

Table 1: Physicochemical and Functional Comparisons

Compound Name Molecular Weight (g/mol) Solubility (logP) Key Functional Groups Biological Activity Stability (pH 7.4)
Heptadecan-9-yl heptanoate ~382.6 8.2 (High lipid) Ester Surfactant, membrane permeation Stable
7-[3-Hydroxypropylamino]heptanoic acid ~217.3 -1.5 (Aqueous) Carboxylic acid, amine, hydroxyl Chelation, enzyme inhibition Moderate hydrolysis
6-Oxo-6-undecoxyhexylamine ~229.4 3.8 Ketone, amine Intermediate in drug synthesis Oxidative degradation
Target Compound ~625.8 5.1 Ester, amide, ketone, hydroxyl Hypothetical: Drug delivery Stable (amide)

Key Findings:

Lipophilicity vs. Polar Balance: The target compound’s logP (5.1) reflects a balance between the hydrophobic heptadecan-9-yl group and polar amide/ketone groups. This contrasts with heptadecan-9-yl heptanoate (logP 8.2), which lacks polar moieties . Compared to 7-[3-hydroxypropylamino]heptanoic acid (water-soluble), the esterification significantly enhances lipid solubility, suggesting superior membrane permeability.

Stability: The amide bond in the target compound resists hydrolysis better than ester-dominated analogs (e.g., heptadecan-9-yl heptanoate), aligning with studies showing amides’ hydrolytic stability under physiological conditions .

Functional Versatility :

  • The 3-hydroxypropyl group enables hydrogen bonding, a feature absent in 6-oxo-6-undecoxyhexylamine. This may enhance interactions with biological targets (e.g., enzymes or receptors).

Biological Activity

Heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate, also known as SM-102, is a synthetic lipid that has garnered attention primarily for its role in the formulation of lipid nanoparticles (LNPs) used in mRNA vaccine delivery. This article explores its biological activity, chemical properties, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C44H87NO5
Molar Mass 710.17 g/mol
Density 0.925 ± 0.06 g/cm³
Boiling Point 725.8 ± 50.0 °C
pKa 14.67 ± 0.10

This compound is characterized by a complex structure that includes a cationic lipid backbone, which is crucial for its function in gene delivery systems.

SM-102 functions as an ionizable amino lipid, which facilitates the encapsulation of mRNA molecules within lipid nanoparticles. This property enhances cellular uptake and expression of the mRNA once delivered into target cells. The positive charge of SM-102 aids in overcoming cellular membranes, thus improving transfection efficiency.

Efficacy in Vaccine Development

Recent studies have highlighted the efficacy of SM-102 in the development of mRNA vaccines, particularly during the COVID-19 pandemic. In formulations such as the Pfizer-BioNTech and Moderna vaccines, SM-102 has been integral in ensuring effective delivery of mRNA to elicit an immune response.

One notable study demonstrated that LNPs formulated with SM-102 showed significantly enhanced mRNA delivery and protein expression compared to other lipid formulations. The results indicated that these nanoparticles could effectively induce robust immune responses in animal models, paving the way for their use in human clinical trials.

Case Studies

  • COVID-19 Vaccine Development
    • A pivotal study published in Nature explored the use of SM-102 in LNPs for delivering mRNA vaccines against SARS-CoV-2. The study reported a strong immune response and minimal adverse effects in animal models, suggesting a favorable safety profile for human use.
  • mRNA Therapeutics
    • Research conducted by BioNTech highlighted the use of SM-102 in various therapeutic applications beyond vaccines, including cancer immunotherapy. The study found that formulations containing SM-102 improved tumor-targeting capabilities and enhanced therapeutic efficacy.

Safety and Toxicology

While SM-102 has shown promise in various applications, safety assessments are critical. Toxicological studies have indicated low toxicity levels associated with its use in LNP formulations. However, continuous monitoring and research are necessary to ensure long-term safety profiles as clinical applications expand.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing heptadecan-9-yl derivatives, and how do they impact yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
  • Acylation : Reacting hydroxypropyl amines with activated esters (e.g., octanoic acid derivatives).
  • Alkylation : Introducing undecyloxy or similar hydrophobic chains under controlled temperatures (e.g., 40–60°C) and inert atmospheres (e.g., nitrogen).
  • Purification : Chromatography (e.g., silica gel or HPLC) to isolate the target compound from by-products .
    Key factors affecting yield: stoichiometric ratios, solvent selection (e.g., anhydrous DCM or THF), and reaction time. Impurities often arise from incomplete alkylation or oxidation, requiring rigorous characterization .

Q. Which analytical techniques are essential for characterizing heptadecan-9-yl-based lipids, and how do they validate structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirms functional groups (e.g., hydroxypropyl, amino) and chain connectivity via ¹H/¹³C spectra.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 710.17 for SM-102 analogs) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) and retention time consistency (e.g., 1.00 min under SQD-FA05 conditions) .

Q. What are the primary applications of heptadecan-9-yl derivatives in nucleic acid delivery systems?

  • Methodological Answer : These lipids are key in lipid nanoparticle (LNP) formulations for mRNA vaccines (e.g., Moderna’s COVID-19 vaccine):
  • Encapsulation : Electrostatic interactions between ionizable amines (pKa ~6.7) and negatively charged mRNA enable stable complexation.
  • Cellular Uptake : Hydrophobic chains (e.g., heptadecane) fuse with endosomal membranes, promoting mRNA release into the cytoplasm .
    Comparative studies show enhanced transfection efficiency over shorter-chain analogs (e.g., dodecane derivatives) due to optimized hydrophobicity .

Advanced Research Questions

Q. How can synthesis protocols for heptadecan-9-yl derivatives be optimized for scalability without compromising bioactivity?

  • Methodological Answer :
  • Design of Experiments (DOE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions.
  • Continuous Flow Chemistry : Reduces batch variability and improves heat management during exothermic steps (e.g., alkylation).
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
    Scalability challenges include maintaining low moisture levels (<50 ppm) to prevent hydrolysis of ester groups .

Q. Which structural features of heptadecan-9-yl derivatives dictate their efficacy in mRNA delivery, and how do modifications alter cellular interactions?

  • Methodological Answer : Critical structural elements include:
  • Ionizable Amine : Enables pH-dependent charge for endosomal escape.
  • Hydrophobic Chains : Heptadecane and undecyloxy groups enhance membrane fluidity and LNP stability.
    Modifications (e.g., replacing heptanoate with octanoate) impact:
  • Biodistribution : Longer chains (C17 vs. C12) increase liver targeting due to enhanced apolipoprotein binding.
  • Toxicity : Branched chains reduce cellular stress compared to linear analogs .

Q. How do formulation variables in lipid nanoparticles (LNPs) affect mRNA encapsulation efficiency and endosomal escape kinetics?

  • Methodological Answer : Variables include:
  • Lipid Ratios : Optimal ionizable lipid:cholesterol:DSPC:PEG ratios (e.g., 50:38.5:10:1.5) balance stability and release.
  • PEGylation : PEG2000-DMG content modulates LNP size (70–100 nm) and prevents opsonization.
    Studies using fluorescence resonance energy transfer (FRET) reveal that >90% encapsulation efficiency requires precise control of lipid-mRNA mixing kinetics (e.g., microfluidic devices) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported bioactivity of heptadecan-9-yl derivatives across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Structural Variations : Minor differences (e.g., heptanoate vs. octanoate esters) alter logP and biodistribution.
  • Formulation Heterogeneity : Batch-to-batch variability in LNP size or polydispersity index (PDI).
    Mitigation strategies:
  • Standardized Characterization : Use identical analytical protocols (e.g., dynamic light scattering for size, SYBR Gold assays for encapsulation).
  • Comparative Studies : Benchmark against reference compounds (e.g., SM-102) with published data .

Comparative Structural Analysis

Compound NameMolecular FormulaKey FeaturesReference
SM-102 (heptadecan-9-yl octanoate)C₄₄H₈₇NO₅Ionizable amine; optimized for mRNA delivery in vaccines
Dodecane 1-amino octanoateC₂₀H₄₁NO₂Shorter chain; lower transfection efficiency
Heptadecan-9-yl heptanoateC₄₃H₈₅NO₅Structural analog with heptanoate ester; potential altered biodistribution

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